2-Phenyl-3-(2-furyl)prop-2-enal
Overview
Description
2-Phenyl-3-(2-furyl)prop-2-enal, also known as 2-Furfurylidenephenylacetaldehyde, is a flavoring agent . It has a warm, spicy aroma and is an orange crystalline solid . Its molecular weight is 198.22 and its chemical formula is C13H10O2 .
Molecular Structure Analysis
The molecular structure of 2-Phenyl-3-(2-furyl)prop-2-enal is represented by the chemical formula C13H10O2 . Unfortunately, the search results do not provide a detailed molecular structure analysis.Physical And Chemical Properties Analysis
2-Phenyl-3-(2-furyl)prop-2-enal is an orange crystalline solid with a warm, spicy aroma . It is insoluble in water but soluble in ethanol . The compound has a molecular weight of 198.22 .Scientific Research Applications
Molecular Packing and Photochemical Properties
- Studies on chalcone analogs, including compounds structurally similar to 2-Phenyl-3-(2-furyl)prop-2-enal, have shown that molecular packing under ambient and high-pressure conditions can significantly influence photochemical reactions, like [2+2] photodimerization (Bąkowicz, Galica, & Turowska-Tyrk, 2015).
Electronic Properties and NMR Chemical Shifts
- Research on furyl substituents attached to phosphanes and phosphonium salts, related to 2-Phenyl-3-(2-furyl)prop-2-enal, reveals unique electronic properties and significant influence on 31P NMR chemical shifts, indicating the potential for varied applications in NMR spectroscopy and molecular electronics (Ackermann et al., 2006).
Enantioselective Hydrogenation in Catalysis
- The compound has been studied in the context of enantioselective hydrogenation, indicating its potential application in asymmetric synthesis and catalysis (Hermán et al., 2009).
Catalytic Cyclopropanation
- Research demonstrates its role in the catalytic cyclopropanation of alkenes, suggesting its utility in organic synthesis and potentially in the pharmaceutical industry (Miki et al., 2004).
Structural and Spectral Studies
- Thiosemicarbazones derived from similar compounds have been analyzed for their structural and spectral characteristics, indicating potential applications in materials science and molecular design (Jouad et al., 2002).
Intermolecular Hydrogen Bonding
- The compound’s derivatives have been studied for their intermolecular hydrogen bonding interactions, providing insights into molecular interactions and potential applications in crystal engineering and molecular recognition (Talabér, Paksi, & Pálinkó, 2003).
Fungicidal Activity
- Certain derivatives have been investigated for their fungicidal activities, highlighting potential applications in agricultural chemistry and bioactive material development (Sung, Kang, Maeng, & Shin, 1994).
Safety and Hazards
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has expressed concerns about the safety of 2-Phenyl-3-(2-furyl)prop-2-enal due to its relation to furan, which is carcinogenic . Furan is known to undergo epoxidation and ring opening to form a reactive 2-ene-1,4-dicarbonyl intermediate . This raises concerns that the observed genotoxicity may be due to the formation of a reactive metabolite .
properties
IUPAC Name |
(E)-3-(furan-2-yl)-2-phenylprop-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-10-12(9-13-7-4-8-15-13)11-5-2-1-3-6-11/h1-10H/b12-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPESOGFYFXAURP-XFXZXTDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CO2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=CO2)/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3069194, DTXSID301009896 | |
Record name | Benzeneacetaldehyde, .alpha.-(2-furanylmethylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3069194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneacetaldehyde, alpha-(2-furanylmethylene)-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301009896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Orange crystalline solid; Warm spicy aroma | |
Record name | 3-(2-Furanyl)-2-phenyl-2-propenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036185 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-Phenyl-3-(2-furyl)prop-2-enal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1493/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
325.00 to 327.00 °C. @ 760.00 mm Hg | |
Record name | 3-(2-Furanyl)-2-phenyl-2-propenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036185 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
Record name | 2-Phenyl-3-(2-furyl)prop-2-enal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1493/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Phenyl-3-(2-furyl)prop-2-enal | |
CAS RN |
57568-60-2, 65545-81-5 | |
Record name | Benzeneacetaldehyde, alpha-(2-furanylmethylene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057568602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenyl-3-(2-furyl)prop-2-enal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065545815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetaldehyde, .alpha.-(2-furanylmethylene)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetaldehyde, .alpha.-(2-furanylmethylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3069194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneacetaldehyde, alpha-(2-furanylmethylene)-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301009896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PHENYL-3-(2-FURYL)PROP-2-ENAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHD146V2O2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-(2-Furanyl)-2-phenyl-2-propenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036185 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
56 - 57 °C | |
Record name | 3-(2-Furanyl)-2-phenyl-2-propenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036185 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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